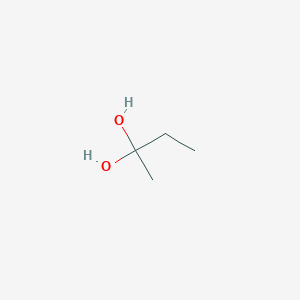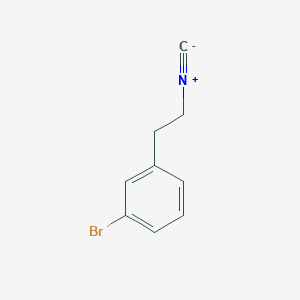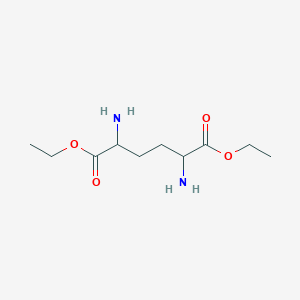boranyl CAS No. 718642-18-3](/img/structure/B12530955.png)
[(3-Chloro-4-methoxyphenyl)methyl](hydroxy)boranyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-methoxyphenyl)methylboranyl is an organoboron compound that features a boron atom bonded to a hydroxy group and a [(3-chloro-4-methoxyphenyl)methyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl)methylboranyl typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with a boronic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the formation of the boron-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-4-methoxyphenyl)methylboranyl undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a boronic acid derivative.
Reduction: The compound can be reduced to form a borane derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of borane derivatives.
Substitution: Formation of substituted [(3-chloro-4-methoxyphenyl)methyl] derivatives.
Aplicaciones Científicas De Investigación
(3-Chloro-4-methoxyphenyl)methylboranyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (3-Chloro-4-methoxyphenyl)methylboranyl involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, affecting their function. This interaction can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparación Con Compuestos Similares
(3-Chloro-4-methoxyphenyl)methylboranyl can be compared with other organoboron compounds such as:
Phenylboronic acid: Similar in structure but lacks the chloro and methoxy substituents.
3-Chlorophenylboronic acid: Similar but lacks the methoxy group.
4-Methoxyphenylboronic acid: Similar but lacks the chloro group.
Propiedades
Número CAS |
718642-18-3 |
|---|---|
Fórmula molecular |
C8H9BClO2 |
Peso molecular |
183.42 g/mol |
InChI |
InChI=1S/C8H9BClO2/c1-12-8-3-2-6(5-9-11)4-7(8)10/h2-4,11H,5H2,1H3 |
Clave InChI |
AARIDVICQJBSPY-UHFFFAOYSA-N |
SMILES canónico |
[B](CC1=CC(=C(C=C1)OC)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate](/img/structure/B12530872.png)
![5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12530879.png)
![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)

![1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B12530893.png)
![4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide](/img/structure/B12530895.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B12530899.png)
![N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B12530904.png)
![6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12530913.png)




![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)
